3,4-Bis(methylthio)benzyl cyanide
Description
3,4-Bis(methylthio)benzyl cyanide is a benzyl cyanide derivative featuring two methylthio (-SMe) substituents at the 3- and 4-positions of the benzene ring. This compound is structurally characterized by a cyanide (-CN) group attached to the benzyl carbon, which confers reactivity typical of nitriles, such as participation in nucleophilic additions or hydrolysis reactions.
Properties
Molecular Formula |
C10H11NS2 |
|---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
2-[3,4-bis(methylsulfanyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H11NS2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5H2,1-2H3 |
InChI Key |
XPMHPOMWKFLEGB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)CC#N)SC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,4-Bis(methylthio)benzyl cyanide with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications:
Table 1: Comparison of Key Properties
Key Findings:
Structural Influence on Reactivity: The methylthio groups in this compound increase steric bulk and electron density compared to simpler analogs like 3-methylbenzyl cyanide. This may enhance its stability in acidic conditions or alter its solubility in polar solvents. In contrast, Methyl 3-cyanobenzoate () lacks sulfur but includes an ester group, making it more polar and suitable for hydrolytic reactions .
Thermal Stability: The high melting point of Methyl 4-(cyanoacetyl)benzoate (170–174°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via the acetyl group), whereas this compound’s melting point is unreported but likely lower due to reduced polarity .
Applications :
- Unlike tert-butyl carbamate derivatives (), which are used in peptide synthesis or as protecting groups, this compound’s dual sulfur atoms may make it a candidate for metal coordination or catalytic applications .
Biological Relevance :
- While caffeic acid (3,4-dihydroxybenzeneacrylic acid, ) is used in pharmacological research for its antioxidant properties, this compound’s cyanide group and sulfur substituents could confer distinct bioactivity, though toxicity studies are needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
